molecular formula C7H8N4O2 B587366 Theophylline CAS No. 1246816-25-0

Theophylline

Cat. No.: B587366
CAS No.: 1246816-25-0
M. Wt: 183.146
InChI Key: ZFXYFBGIUFBOJW-XCMWBWGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Theophylline (1,3-dimethylxanthine) is a methylxanthine alkaloid with a long history of use in managing respiratory diseases. As a research compound, it remains a critical tool for investigating the pathophysiology and treatment of chronic obstructive pulmonary disease (COPD) and asthma . Its value in the laboratory stems from a multifaceted and concentration-dependent mechanism of action. At higher concentrations, it functions as a non-selective phosphodiesterase (PDE) inhibitor, leading to the accumulation of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which results in bronchodilation . Concurrently, it acts as a non-selective adenosine receptor antagonist, blocking A1, A2, and A3 receptors, which inhibits adenosine-induced bronchoconstriction and inflammatory mediator release . At lower, sub-therapeutic concentrations, this compound exhibits significant anti-inflammatory effects, which are of great interest in studying chronic airway inflammation. These effects are mediated through the activation of histone deacetylase 2 (HDAC2), a key enzyme that suppresses the expression of pro-inflammatory genes and, crucially, restores corticosteroid sensitivity in models of oxidative stress . Additional research applications include its use as a stimulant of the central respiratory center and as a probe for studying adenosine signaling pathways in neurology and cardiology. Researchers should note that this compound has a narrow therapeutic index, and its metabolism, primarily via hepatic CYP1A2, is subject to numerous drug-drug interactions . This product is provided for research purposes only. Molecular Profile: • CAS Number: • Chemical Formula: C7H8N4O2 • Molar Mass: 180.16 g/mol • Mechanism: Non-selective PDE inhibitor, adenosine receptor antagonist, and HDAC2 activator Disclaimer: This product is intended for research and laboratory use only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethyl-7H-purine-2,6-dione
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InChI

InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9)
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InChI Key

ZFXYFBGIUFBOJW-UHFFFAOYSA-N
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Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC=N2
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Molecular Formula

C7H8N4O2
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DSSTOX Substance ID

DTXSID5021336
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Molecular Weight

180.16 g/mol
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Physical Description

Theophylline is an odorless white crystalline powder. Odorless. Bitter taste. (NTP, 1992), Solid, WHITE CRYSTALLINE POWDER.
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Solubility

>27 [ug/mL] (The mean of the results at pH 7.4), 1 to 5 mg/mL at 70.7 °F (NTP, 1992), In water, 7,360 mg/L at 25 °C, Slightly soluble in water, Slightly soluble in ethanol, ether, chloroform, Slightly soluble in alcohol; more soluble in hot water; soluble in alkaline solutions, 7.36 mg/mL at 25 °C, Solubility in water: moderate
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Density

g/cm³
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Vapor Pressure

negligible
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Color/Form

White, crystalline alkaloid, White crystalline powder, Needles or plates (water +1)

CAS No.

58-55-9, 5967-84-0
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Melting Point

522 to 525 °F (NTP, 1992), 274 °C, 273 °C, 270-274 °C
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Preparation Methods

Synthetic Routes and Reaction Conditions: Theophylline can be synthesized through various chemical routes. One common method involves the methylation of xanthine. The process typically includes the following steps:

Industrial Production Methods: In industrial settings, this compound is often produced through chemical synthesis involving the following steps:

Chemical Reactions Analysis

Types of Reactions: Theophylline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Theophylline has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studies of xanthine derivatives and their chemical properties.

    Biology: Investigated for its effects on cellular signaling pathways and enzyme inhibition.

    Medicine: Widely used in the treatment of respiratory diseases such as asthma and COPD. It is also being studied for its potential anti-inflammatory and immunomodulatory effects.

    Industry: Utilized in the formulation of pharmaceuticals and as a standard in analytical chemistry

Mechanism of Action

Theophylline is chemically similar to other methylxanthines such as caffeine and theobromine:

    Caffeine: Like this compound, caffeine is a central nervous system stimulant and bronchodilator. caffeine has a more pronounced stimulant effect on the central nervous system.

    Theobromine: Theobromine is also a bronchodilator but has a milder effect compared to this compound. .

Uniqueness of this compound:

Comparison with Similar Compounds

Structural Comparison of Methylxanthines

Methylxanthines share a xanthine core but differ in methyl group positions, influencing their pharmacological profiles:

Compound Methyl Group Positions Molecular Formula Key Structural Features
Theophylline N1, N3 C₇H₈N₄O₂ 1,3-dimethyl substitution enhances bronchodilation
Caffeine N1, N3, N7 C₈H₁₀N₄O₂ Trimethyl substitution increases CNS stimulation
Theobromine N3, N7 C₇H₈N₄O₂ Dimethyl substitution at N3/N7 linked to antimicrobial activity
Paraxanthine N1, N7 C₇H₈N₄O₂ Major caffeine metabolite; less studied clinically

Pharmacokinetic and Pharmacodynamic Profiles

Plasma Levels and Bioavailability
  • This compound: Plasma levels vary by formulation. Aminophylline (this compound ethylenediamine) achieves higher plasma concentrations (1 mg/100 mL threshold for bronchodilation) compared to this compound sodium glycinate .
  • Caffeine : Rapid absorption with peak plasma levels at 30–60 minutes; half-life ~5 hours.
  • Theobromine : Slower metabolism, with a half-life of 7–12 hours; naturally occurs in cocoa (1–4% concentration) .
Mechanisms of Action
Compound Primary Mechanisms Therapeutic Applications
This compound PDE inhibition, adenosine receptor antagonism Asthma/COPD, antiviral synergy
Caffeine Adenosine receptor antagonism, CNS stimulation Stimulant, PI3K inhibition
Theobromine Antimicrobial (inhibits S. mutans GTFs) Dental caries prevention
Paraxanthine PDE inhibition (less potent than this compound) Under investigation for metabolic effects
Antiviral and Antimicrobial Activity
  • This compound + Arainosine: Exhibits potent anti-influenza synergy, surpassing theobromine in reducing viral load .
  • Theobromine : Inhibits Streptococcus mutans glucosyltransferases (GTFB/C/D), preventing biofilm formation .
  • 8-Anilide this compound Derivatives : Show dual bronchodilator and antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) .
Enzyme and Receptor Interactions
  • PI3K Inhibition : this compound and caffeine block insulin-induced PKB activation at physiological concentrations (IC₅₀ ~0.5–1 mM) .

Derivatives and Structural Modifications

  • 1,7-Dibenzyl this compound Derivatives : Enhanced T-shaped stacking interactions with BRD4-BD1 improve anticancer activity .
  • Microbial Biosynthesis : Engineered S. cerevisiae strains produce this compound (25 µg/L) by diverting caffeine pathways via N1/N3-methyltransferases .

Biological Activity

Theophylline, a methylxanthine derivative, is widely recognized for its bronchodilator properties and has been utilized in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). However, recent research has expanded our understanding of its biological activities beyond these traditional uses, revealing significant anti-inflammatory and potential anti-cancer effects. This article explores the diverse biological activities of this compound, supported by various studies and data tables.

This compound exerts its effects primarily through the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells. This mechanism contributes to its bronchodilator effects and also plays a role in modulating inflammatory responses.

Key Mechanisms:

  • PDE Inhibition : Inhibits PDE4, enhancing cAMP levels, which results in bronchodilation and reduced inflammation.
  • Histone Deacetylase (HDAC) Activation : this compound has been shown to enhance HDAC activity, which can lead to altered gene expression in inflammatory pathways .
  • Cellular Apoptosis : Research indicates that this compound can induce apoptosis in certain cancer cell lines by modulating splicing factors like SRSF3 .

Anti-Inflammatory Effects

This compound's anti-inflammatory properties have been documented in various studies. It has been found to reduce eosinophil infiltration in allergen-induced airway inflammation and decrease levels of interleukin (IL)-4 and IL-5 in asthmatic patients . Furthermore, it appears to influence T-cell trafficking, reducing activated T-cell concentrations in the airways while increasing their numbers in circulation.

Summary of Anti-Inflammatory Findings:

  • Eosinophil Infiltration : Significant reduction in eosinophils in guinea pig models .
  • Cytokine Modulation : Decrease in IL-4 and IL-5 levels with low-dose this compound treatment .
  • T-cell Dynamics : Increased circulating activated CD4+ and CD8+ T-cells but decreased airway concentrations .

Anti-Cancer Activity

Recent studies have highlighted the potential of this compound as an anti-cancer agent. It has been observed to suppress cellular proliferation and induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the downregulation of SRSF3, leading to alternative splicing of p53 from its alpha to beta isoform, which is associated with tumor suppression .

Case Study Insights:

  • Cell Proliferation : this compound significantly suppressed the proliferation rate of HeLa cells compared to caffeine, which had an opposite effect .
  • Apoptosis Induction : The compound induced apoptotic pathways that were confirmed through various assays including flow cytometry and Western blot analysis .

Pharmacokinetics

The pharmacokinetics of this compound reveal important insights into its absorption, distribution, metabolism, and excretion (ADME). The compound is primarily absorbed through oral administration, with a bioavailability that can be influenced by factors such as formulation and patient characteristics.

Pharmacokinetic Data Table:

ParameterValue
AbsorptionRapidly absorbed after oral intake
BioavailabilityApproximately 100%
Half-life8 hours (varies by individual)
MetabolismHepatic (via CYP1A2)
ExcretionPrimarily renal

Q & A

Q. Citations & Ethical Compliance

  • Ensure all human/animal studies adhere to Declaration of Helsinki and institutional review board (IRB) protocols .
  • Use tools like PRISMA for transparent reporting of systematic reviews .

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